N-ethyl-4-(morpholin-4-yl)aniline
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Overview
Description
N-ethyl-4-(morpholin-4-yl)aniline is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound features a morpholine ring attached to an aniline moiety, with an ethyl group substituent on the nitrogen atom of the aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
N-ethyl-4-(morpholin-4-yl)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. For example, it may enhance or inhibit the expression of specific genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in experimental and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit the activity of enzymes involved in the biosynthesis of specific metabolites, resulting in decreased production of these compounds. Conversely, it can enhance the activity of other enzymes, leading to increased metabolite levels. These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters, where it can interact with intracellular proteins and enzymes. The compound’s distribution within tissues can also affect its overall bioavailability and efficacy, with certain tissues exhibiting higher accumulation levels than others.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptotic pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-4-(morpholin-4-yl)aniline can be synthesized through various methods. One common approach involves the reaction of N-[4-(morpholin-4-yl)phenyl]acetamide with ethyl iodide under basic conditions . The reaction typically proceeds in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the ethyl group onto the nitrogen atom of the aniline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or morpholine ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-ethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various physiological effects. The morpholine ring and aniline moiety play crucial roles in binding to the active sites of target proteins, thereby modulating their function.
Comparison with Similar Compounds
N-ethyl-4-(morpholin-4-yl)aniline can be compared with other similar compounds, such as:
4-(4-Morpholinyl)aniline: Lacks the ethyl group on the nitrogen atom of the aniline ring.
N-methyl-4-(morpholin-4-yl)aniline: Contains a methyl group instead of an ethyl group.
N-ethyl-4-(piperidin-4-yl)aniline: Features a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-ethyl-4-morpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWSJOAAMEMSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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